molecular formula C8H7NO5 B089193 Methyl 2-hydroxy-4-nitrobenzoate CAS No. 13684-28-1

Methyl 2-hydroxy-4-nitrobenzoate

Cat. No. B089193
CAS RN: 13684-28-1
M. Wt: 197.14 g/mol
InChI Key: DODUOCYKSQVFSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-Hydroxyproline(4-nitrobenzoate) and methyl 4-hydroxy-3-nitrobenzoate, involves specific reactions that highlight the versatility of nitrobenzoate derivatives in organic chemistry. These syntheses often use catalysts or specific conditions to promote desired reactions, demonstrating the adaptability of these compounds in creating complex molecular structures (Pandey, Yap, & Zondlo, 2014); (Fu, Li, & Simpson, 2012).

Molecular Structure Analysis

The molecular structure of methyl 2-hydroxy-4-nitrobenzoate and its derivatives reveals interactions such as hydrogen bonding and π-stacking, which are crucial for understanding the compound's chemical behavior. X-ray crystallography has been instrumental in determining these structures, illustrating how molecular geometry influences compound properties and reactivity (Fu, Li, & Simpson, 2012).

Chemical Reactions and Properties

Chemical reactions involving methyl 2-hydroxy-4-nitrobenzoate derivatives, such as redox/condensation cascades and esterification, are key to synthesizing heterocyclic compounds and other organic molecules. These reactions underscore the compound's role in facilitating complex synthesis pathways and enhancing the efficiency of organic synthesis (Nguyen, Ermolenko, & Al‐Mourabit, 2013).

Physical Properties Analysis

The physical properties of methyl 2-hydroxy-4-nitrobenzoate, including crystallization behavior and hydrogen bonding patterns, are critical for its application in material science and synthesis. Studies on crystal structures and non-covalent interactions provide insights into how these properties can be manipulated for specific applications (Fu, Li, & Simpson, 2012).

Chemical Properties Analysis

Understanding the chemical properties of methyl 2-hydroxy-4-nitrobenzoate, such as reactivity towards various functional groups and its behavior in different chemical environments, is essential for its effective use in synthesis. Research into its reactions with other compounds expands the toolbox available for organic synthesis and material science applications (Nguyen, Ermolenko, & Al‐Mourabit, 2013).

Scientific Research Applications

  • Non-Covalent Interactions in the Crystal Structure of Methyl 4-Hydroxy-3-Nitrobenzoate

    • Application Summary : This research focuses on the non-covalent interactions in the crystal structure of Methyl 4-Hydroxy-3-Nitrobenzoate. These interactions play a significant role in biological or biomimetic systems as well as in artificial supramolecular structures .
    • Methods of Application : The structure of methyl 4-hydroxy-3-nitrobenzoate was determined by single crystal X-ray analysis .
    • Results : The study found a variety of non-covalent interactions that lead to the overall stability of the crystal structure .
  • Synthesis, Structural Analysis, Spectroscopic Characterization and Second Order Hyperpolarizability of 2-Amino-4-Methylpyridiniium-4-Hydroxybenzolate Crystal

    • Application Summary : This research involves the synthesis, structural analysis, spectroscopic characterization, and second order hyperpolarizability of 2-amino-4-methylpyridinium-4-hydroxybenzolate crystal .
    • Methods of Application : The crystal was grown by slow solvent evaporation (SSE) method and studied by X-ray diffraction (XRD) study .
    • Results : The study reported the second order hyperpolarizability of the crystal .
  • Methyl 4-Hydroxy-2-Nitrobenzoate

    • Application Summary : This compound is used in the chemical industry .
    • Methods of Application : The specific methods of application can vary depending on the specific use case .
    • Results : The outcomes can also vary based on the specific use case .
  • Methyl 3-Hydroxy-4-Nitrobenzoate

    • Application Summary : This compound is used in the chemical industry .
    • Methods of Application : The specific methods of application can vary depending on the specific use case .
    • Results : The outcomes can also vary based on the specific use case .
  • Methyl 3-Nitrobenzoate

    • Application Summary : Methyl 3-nitrobenzoate was used in the preparation of iodoarene .
    • Methods of Application : The specific methods of application can vary depending on the specific use case .
    • Results : The outcomes can also vary based on the specific use case .
  • Nitro Compounds
    • Application Summary : Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
    • Methods of Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
    • Results : Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. Mixtures of products are invariably obtained .

Safety And Hazards

“Methyl 2-hydroxy-4-nitrobenzoate” is considered a combustible liquid. It is harmful if swallowed and harmful to aquatic life . Precautionary measures include avoiding breathing vapors, mist, or gas, and washing skin thoroughly after handling .

Future Directions

While specific future directions for “Methyl 2-hydroxy-4-nitrobenzoate” are not mentioned in the search results, research into similar compounds continues to be an active area of study . Understanding the properties and behaviors of such compounds can lead to their application in various fields, including medicine and environmental science.

properties

IUPAC Name

methyl 2-hydroxy-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODUOCYKSQVFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10159972
Record name Salicylic acid, 4-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-4-nitrobenzoate

CAS RN

13684-28-1
Record name Salicylic acid, 4-nitro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013684281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13684-28-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165605
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salicylic acid, 4-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10159972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

916 mg (5 mmol) of 2-hydroxy-4-nitro-benzoic acid is dissolved in a mixture that consists of 8 ml of methanol and 32 ml of toluene, and it is slowly mixed with a solution of trimethylsilyldiazomethane in hexane (2 molar). After the addition is completed, stirring is continued for 1.25 hours at room temperature. After the reaction mixture is concentrated by evaporation, 1 g (about 100% of theory) of 2-hydroxy-4-nitro-benzoic acid methyl ester is obtained.
Quantity
916 mg
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reactant
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8 mL
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reactant
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32 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2-hydroxy-4-nitrobenzoic acid (25 g) was dissolved in 100 ml of methanol and sulfuric acid (11 ml, density 1.84). The solution was boiled for 24 hrs, whereupon it was poured onto ice water and extracted with chloroform. The chloroform phase was shaken against sodium hydrogen carbonate solution, dried with magnesium sulfate and evaporated. The product was crystallized from methanol. Yield: 21 g.
Quantity
25 g
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reactant
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100 mL
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11 mL
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solvent
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Synthesis routes and methods III

Procedure details

To a solution of 2-hydroxy-4-nitrobenzoic acid (8.0 g, 0.0424 mol) in acetone (240 mL) and dimethyl sulfate (4.48 mL, 0.047 mol) was added potassium carbonate (5.85 g, 0.044 mol), stirred for 24 hrs. and evaporated. To the residue was added ethyl acetate and 2 N HCl (pH 3). The ethyl acetate extract was washed, dried (MgSO4) and evaporated to give 2-hydroxy-4-nitro-benzoic acid methyl ester (8.27 g) as a yellow solid; 1H-NMR (DMSO-d6) δ 11.62 (s, 1H), 9.74 (s, 1H), 8.76 (d, 2H), 8.70-2 (d, 2H), 8.29 (s, 1H), 8.11 (s, 1H), 7.71-7 (m, 2H), 7.55 (m, 2H), 8.33-5 (d, 1H), 7.15-9 (t, 1H), 4.27 (s, 2H), 2.80 (s, 3H); LC/MS (ESI+): 228 (M+2Na)
Quantity
8 g
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reactant
Reaction Step One
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4.48 mL
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reactant
Reaction Step One
Quantity
5.85 g
Type
reactant
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240 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a MeOH solution (200 ml) of 2-hydroxy-4-nitro-benzoic acid (18 g) was added concentrated sulfuric acid. The resulting mixture was heated to reflux for 24 h. After it was cooled to rt, volatile was removed in vacuo. The residue was then partitioned between water and EtOAc. The EtOAc layer was washed with water (2×), NaHCO3 (sat.), NaCl (sat.), dried over Na2SO4 and concentrated. The crude product was purified on a silica gel column with 20% EtOAc in hexane to give 14.5 g of 2-hydroxy-4-nitro-benzoic acid methyl ester as a solid (M+: 197).
Quantity
18 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
RO Clinton, UJ Salvador, SC Laskowski… - Journal of the …, 1952 - ACS Publications
A series of 2-alkoxy-4-amino-and 4-alkylaminobenzoic acidshas been utilized for the preparation of new local anesthetics. The size of the 2-alkoxy group varied from methoxy to rc-…
Number of citations: 20 pubs.acs.org
JH Bowie, AC Ho - Organic Mass Spectrometry, 1974 - Wiley Online Library
The molecular anions of the methyl and phenyl esters of 4‐nitrosalicylic acid and 5‐nitroanthranilic acid eliminate ROH (R  Me or Ph) by an ortho rearrangement. The molecular …
Number of citations: 16 onlinelibrary.wiley.com
F Buscarons, M Pareira - Analytica Chimica Acta, 1967 - Elsevier
On propose une nouvelle réaction (micro et Semimicro) pour l'identification de l'oxygéne dans des composés organiques ; elle est baée sur la coloration bleue obtenue au moyen du …
Number of citations: 4 www.sciencedirect.com
RM Horowitz, GE Ullyot - Journal of the American Chemical …, 1952 - ACS Publications
The isomeric methyl ethers and isomeric ethyl ethers of colchiceine havebeen related by means of physical properties and by conversionto the amides of colchiceine. The preparation of …
Number of citations: 47 pubs.acs.org
RO Clinton, SC Laskowski, UJ Salvador… - Journal of the …, 1957 - ACS Publications
A series of alkyl 4-amino-2-(dialkylaminoalkoxy)-benzoates was prepared for testing as potential local anesthetics. The compounds proved to be good local anesthetics; of more interest …
Number of citations: 1 pubs.acs.org
MP Hay, GJ Atwell, WR Wilson, SM Pullen… - Journal of medicinal …, 2003 - ACS Publications
… The benzyl alcohols 22−26, required for carbamate formation, were prepared by alkylation of methyl 2-hydroxy-4-nitrobenzoate 19 (16), with the appropriate halides to give ethers 17−21…
Number of citations: 51 pubs.acs.org
M Durcik, D Lovison, Ž Skok, CD Cruz… - European journal of …, 2018 - Elsevier
… To a solution of methyl 2-hydroxy-4-nitrobenzoate (17, 1.00 g, 5.06 mmol) and potassium carbonate (1.40 g, 10.1 mmol) in acetonitrile (40 mL) benzyl bromide (0.60 mL, 5.06 mmol) was …
Number of citations: 43 www.sciencedirect.com
GM Burslem, AJ Wilson - Synlett, 2014 - thieme-connect.com
… are generally prepared by alkylation at the phenolic position of the desired compound (often methyl 3-hydroxy-4-nitrobenzoate, but occasionally methyl 2-hydroxy-4-nitrobenzoate) with …
Number of citations: 11 www.thieme-connect.com
H Goksu, SF Ho, O Metin, K Korkmaz… - ACS …, 2014 - ACS Publications
… reduction of -NO 2 was better demonstrated in aromatic compounds bearing other reducible substituents such as 1-bromo-4-nitrobenzene (24) and methyl 2-hydroxy-4-nitrobenzoate (…
Number of citations: 217 pubs.acs.org
M Schulze, B Michen, A Fink, AFM Kilbinger - Macromolecules, 2013 - ACS Publications
… To a suspension of methyl-2-hydroxy-4-nitrobenzoate 4 (3.40 g, 0.017 mol) and potassium carbonate (13.73 g, 0.1 mol) in dry acetone (100 mL) was added dropwise triethylene glycol …
Number of citations: 14 pubs.acs.org

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